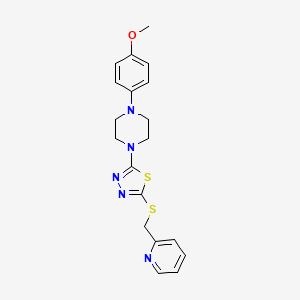

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole

Description

This compound belongs to the 1,3,4-thiadiazole class, a heterocyclic scaffold renowned for its pharmacological versatility, including anticancer, antimicrobial, and antifungal activities . The structure integrates a piperazine ring substituted with a 4-methoxyphenyl group at position 4 and a pyridin-2-ylmethylthio moiety at position 5 of the thiadiazole core.

Properties

IUPAC Name |

2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS2/c1-25-17-7-5-16(6-8-17)23-10-12-24(13-11-23)18-21-22-19(27-18)26-14-15-4-2-3-9-20-15/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQWFIFPKZPLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

Thiadiazole Ring Formation: The thiadiazole ring is formed by reacting thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions.

Coupling Reaction: The piperazine intermediate is then coupled with the thiadiazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)

Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions

Reduced Thiadiazole Derivatives: Formed through reduction reactions

Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating neurological disorders and cancer.

Biological Studies: Researchers use this compound to study its effects on cellular processes and its potential as a tool for probing biological pathways.

Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal communication and potentially providing therapeutic benefits in neurological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Thiadiazoles

2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 1105228-25-8):

- Structural differences : Replaces the 4-methoxyphenyl group with a 4-fluorophenyl and substitutes the pyridinyl-thioether with a 3-fluorobenzylthio group.

- Implications : Fluorine atoms may improve metabolic stability and membrane permeability, but the absence of methoxy or pyridinyl groups could reduce affinity for targets sensitive to these substituents .

- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e): Structural differences: Features a tetrazole-thioether instead of a pyridinyl-thioether and introduces a sulfonyl group on the piperazine ring.

Heterocyclic Hybrids with Piperazine

3-(4-Methoxyphenyl)-5-(((4-(piperazin-1-yl)pyrimidin-2-yl)thio)methyl)isoxazole (7d) :

- Structural differences : Replaces the thiadiazole core with an isoxazole and links the piperazine via a pyrimidine-thioether .

- Activity : Demonstrated histone deacetylase (HDAC) inhibitory activity in breast cancer cells (IC50 ~2.5 µM), highlighting the importance of the isoxazole-pyrimidine motif .

2-((Adamantan-1-yl))-5-((4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl)thio)-1,3,4-oxadiazole (6i) :

Anticancer Thiadiazole Derivatives

- 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (41): Structural differences: Lacks the piperazine moiety but includes halogenated aryl groups. Activity: Moderate antiproliferative effects against MCF-7 (IC50 = 70–170 µM), underscoring the role of halogen substituents in cytotoxicity .

Key Research Findings

Piperazine Substitution : The 4-methoxyphenyl group on piperazine is critical for enhancing lipophilicity and binding to targets like HDACs or kinases .

Thioether Linkers : Pyridinyl-thioethers may improve solubility compared to fluorobenzyl or tetrazole analogs, but stability under physiological conditions requires further study .

Core Heterocycle : Thiadiazoles generally exhibit stronger anticancer activity than oxadiazoles or isoxazoles, but hybrid scaffolds (e.g., isoxazole-pyrimidine) show superior selectivity .

Biological Activity

The compound 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole (CAS Number: 1105198-27-3) is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 399.5 g/mol. The structure of the compound features a thiadiazole ring, a piperazine moiety, and a methoxyphenyl group, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₅OS₂ |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 1105198-27-3 |

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anticonvulsant effects. The specific biological activities of This compound have been explored in various studies.

Antimicrobial Activity

Thiadiazole compounds have demonstrated significant antimicrobial properties against various pathogens. In one study, derivatives of thiadiazoles were tested for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines. In vitro studies showed that it inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value significantly lower than that of cisplatin (IC50 = 3.3 μM) . This suggests that the compound may act as a potent anticancer agent.

Anticonvulsant Activity

The anticonvulsant properties were assessed through established models. The compound displayed notable activity in preventing seizures in animal models when compared to traditional anticonvulsants . This activity is attributed to the presence of the piperazine ring, which is known for enhancing neuroprotective effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : A systematic approach to synthesize various thiadiazole derivatives was undertaken, leading to compounds with enhanced biological activities. The introduction of different substituents on the thiadiazole ring was found to modulate their activity significantly .

- Structure-Activity Relationship (SAR) : SAR studies revealed that modifications on the piperazine and thiadiazole moieties could lead to increased potency against specific targets. For instance, substituting the methoxy group with other electron-donating groups improved anticancer activity .

- Computational Studies : Molecular docking studies provided insights into the binding affinities of these compounds with target proteins involved in cancer progression and microbial resistance mechanisms . These findings support the potential use of this compound in drug design.

Q & A

(Basic) What are the optimal synthetic routes for 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of thiadiazole derivatives typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling reactions. Key steps for optimizing yield and purity include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, as seen in the synthesis of related triazole-thiadiazole hybrids .

- Catalyst Use: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole formation .

- Temperature Control: Reflux conditions (e.g., 80–100°C in ethanol or acetic acid) are critical for cyclization reactions, as demonstrated in the preparation of 1,3,4-thiadiazole-piperazine hybrids .

- Purification: Recrystallization using ethanol-DMF mixtures ensures high purity .

Table 1: Example reaction conditions for analogous compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Glacial acetic acid, reflux | 58–70% | |

| Thioether formation | NaH, THF, RT | 50–64% | |

| Piperazine coupling | DIPEA, DCM, 40°C | 60–75% |

(Basic) How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

Methodological Answer:

Structural validation requires a combination of spectroscopic and analytical techniques:

- 1H/13C NMR: Key signals include:

- Piperazine protons: δ 2.5–3.5 ppm (multiplet) .

- Thiadiazole ring: δ 7.5–8.5 ppm (aromatic protons from pyridinylmethylthio) .

- IR Spectroscopy: Confirm thioether (C-S stretch, ~650 cm⁻¹) and piperazine (N-H bend, ~1600 cm⁻¹) .

- Mass Spectrometry (LCMS/HRMS): Molecular ion peaks should align with theoretical values (e.g., [M+H]+ for C₂₀H₂₂N₆OS₂: calculated 434.12, observed 434.10) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.3% .

(Advanced) What molecular docking strategies are employed to predict the biological activity of thiadiazole derivatives, and how can these be applied to this compound?

Methodological Answer:

Molecular docking studies for thiadiazole derivatives involve:

- Target Selection: Prioritize receptors with known thiadiazole interactions (e.g., HDACs, kinases) .

- Software Tools: AutoDock Vina or Schrödinger Suite for binding affinity calculations .

- Validation: Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

- Key Interactions:

- π-π stacking between the thiadiazole ring and aromatic residues.

- Hydrogen bonding with pyridinyl or piperazine groups .

Example: In a study of triazole-thiadiazole analogs, compound 9c showed stronger binding to α-glucosidase (ΔG = −8.2 kcal/mol) than acarbose (ΔG = −7.5 kcal/mol) due to additional hydrophobic contacts .

(Advanced) How do structural modifications (e.g., substituent variations) influence the physicochemical properties and bioactivity of related thiadiazole derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies highlight the impact of substituents:

- Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance metabolic stability but may reduce solubility .

- Piperazine Substituents: Improve blood-brain barrier penetration in CNS-targeted analogs .

- Thioether Linkers: Increase lipophilicity, enhancing membrane permeability .

Table 2: Bioactivity trends in analogs

| Substituent | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | HDAC1 | 0.45 | |

| 3,4-Dichlorophenyl | α-Glucosidase | 12.3 | |

| Pyridinylmethylthio | Kinase X | 1.8 |

(Advanced) What experimental approaches resolve contradictions in biological activity data between structurally similar thiadiazole analogs?

Methodological Answer:

Contradictions arise from variations in assay conditions or off-target effects. Resolution strategies include:

- Dose-Response Curves: Establish IC₅₀ values across multiple concentrations .

- Selectivity Profiling: Screen against related targets (e.g., HDAC isoforms vs. kinases) .

- Metabolic Stability Tests: Use liver microsomes to assess compound degradation .

- Crystallography: Resolve binding modes of high- vs. low-activity analogs .

Case Study: Compound 7d (4-methoxyphenyl-isoxazole) showed 10-fold higher HDAC inhibition than 7b (3,4-dichlorophenyl), attributed to better hydrogen bonding with Glu98 .

(Basic) What chromatographic methods are suitable for analyzing the purity of this compound?

Methodological Answer:

- HPLC: Use a C18 column with acetonitrile-water (70:30) mobile phase; retention time ~8.2 min .

- TLC: Silica gel GF₂₅₄, ethyl acetate:hexane (3:7); Rf = 0.6 .

(Advanced) How can in silico tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction: SwissADME or ADMETLab 2.0 to estimate:

- Metabolism Sites: CYP450 isoform interaction risks via StarDrop .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.